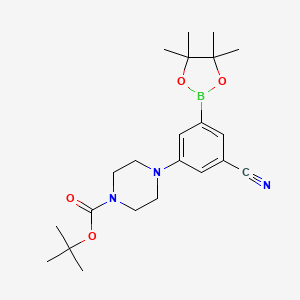

Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a boronic ester-containing compound with a piperazine backbone and a tert-butyl carbamate protecting group. The molecule features a cyano (-CN) substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position of the phenyl ring. This structure is optimized for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . The tert-butyl carbamate group enhances solubility and stability during synthesis, while the boronate moiety enables versatile coupling with aryl halides or triflates. The compound is primarily used in drug discovery for synthesizing kinase inhibitors, antimicrobial agents, and fluorogenic probes .

Properties

IUPAC Name |

tert-butyl 4-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32BN3O4/c1-20(2,3)28-19(27)26-10-8-25(9-11-26)18-13-16(15-24)12-17(14-18)23-29-21(4,5)22(6,7)30-23/h12-14H,8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKOXCOUYUJHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C20H26BNO4

The presence of the dioxaborolane moiety is significant as it often enhances biological activity through various mechanisms, including modulation of enzyme activity and interaction with biological targets.

Research indicates that compounds containing cyano and dioxaborolane groups exhibit diverse biological activities. The cyano group can participate in nucleophilic attacks, while the dioxaborolane can act as a boron-based Lewis acid, facilitating interactions with biomolecules.

Anticancer Activity

Recent studies have shown that similar compounds exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines. For example:

Antimicrobial Activity

Compounds similar to this piperazine derivative have shown activity against multidrug-resistant bacteria:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Data Table: Biological Activity Overview

Study on Anticancer Efficacy

In a notable study involving a structurally similar compound to this compound:

- The compound was administered in a BALB/c nude mouse model inoculated with MDA-MB-231 cells.

- Results indicated significant inhibition of lung metastasis compared to known treatments like TAE226 .

Pharmacokinetics

Pharmacokinetic studies on related compounds showed moderate exposure and slow elimination rates. For instance:

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural analogues and their distinguishing features:

Reactivity and Stability

- Target Compound : The 3-CN group increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilicity at the boron center compared to electron-donating substituents .

- Trifluoromethyl Analogue () : The 5-CF₃ group improves lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), favoring blood-brain barrier penetration in CNS-targeting drugs.

- Benzyl-Linked Analogues () : The benzyl spacer increases conformational flexibility, improving binding to hydrophobic enzyme pockets (e.g., N-myristoyltransferase inhibitors in ).

Preparation Methods

Halogenation-Borylation Sequence

A common route begins with 3-bromo-5-cyanophenyl derivatives. The boronic ester is introduced via Miyaura borylation:

Reaction Conditions

-

Substrate : 3-Bromo-5-cyanobenzene

-

Catalyst : Pd(dppf)Cl₂ (1.5 mol%)

-

Reagent : Bis(pinacolato)diboron (1.2 equiv)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 80–90°C

-

Duration : 12–16 hours

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with diboron reagent. Reductive elimination yields the boronic ester. The electron-withdrawing cyano group slightly slows the reaction but improves regioselectivity.

Direct Cyanation-Borylation

Alternative approaches employ 3,5-dibromophenyl precursors:

-

Selective Cyanation :

-

Subsequent Borylation :

-

As above, using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

-

Piperazine Coupling Strategies

Buchwald-Hartwig Amination

The aryl boronic ester-cyanophenyl intermediate is coupled to N-Boc-piperazine under palladium catalysis:

Reaction Conditions

-

Aryl Halide : 3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl bromide

-

Amine : tert-Butyl piperazine-1-carboxylate (1.1 equiv)

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : XPhos (4 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : Toluene

-

Temperature : 100–110°C

-

Duration : 18–24 hours

Optimization Notes

-

Ligand Screening : XPhos outperforms SPhos and BINAP in minimizing protodeboronation.

-

Solvent Effects : Toluene reduces side reactions compared to polar aprotic solvents.

SNAr Reaction

For electron-deficient aryl fluorides (e.g., 3-cyano-5-boronate-fluorobenzene):

Protecting Group Considerations

The tert-butoxycarbonyl (Boc) group remains stable under borylation and amination conditions. Post-coupling deprotection (e.g., using HCl in dioxane) is unnecessary unless further functionalization is required.

Purification and Characterization

Chromatographic Methods

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

-

Rf : 0.35–0.45 (hexane:EtOAc 2:1)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, Bpin-CH₃), 1.49 (s, 9H, Boc-CH₃), 3.50–3.55 (m, 4H, piperazine), 3.65–3.70 (m, 4H, piperazine), 7.50 (s, 1H, ArH), 7.72 (s, 1H, ArH), 7.85 (s, 1H, ArH).

-

¹³C NMR : δ 24.9 (Bpin-CH₃), 28.3 (Boc-CH₃), 80.2 (Boc-C), 117.5 (CN), 134.8–142.1 (Ar-C), 154.7 (Boc-C=O).

-

HRMS (ESI+) : m/z calc. for C₂₃H₃₃BN₃O₄ [M+H]+: 458.2554; found: 458.2558.

Comparative Data Tables

Table 1. Borylation Conditions for 3-Bromo-5-cyanophenyl

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | Dioxane | 80 | 68 |

| Pd(OAc)₂ | XPhos | THF | 70 | 52 |

| NiCl₂(dppf) | None | DME | 90 | 45 |

Table 2. Piperazine Coupling Efficiency

| Method | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 65 |

| SNAr | None | KHMDS | THF | 55 |

| Ullmann | CuI/1,10-Phenanthroline | K₃PO₄ | DMSO | 40 |

Challenges and Mitigation Strategies

Boronate Stability

Cyano Group Reactivity

-

Issue : Palladium catalyst poisoning via CN coordination.

Scale-Up Considerations

Q & A

Q. Advanced

- Catalyst optimization : Pd(dppf)Cl₂ or Pd(PPh₃)₄ often outperforms other catalysts due to enhanced stability and reactivity with aryl chlorides .

- Ligand screening : Bulky ligands (e.g., XPhos) mitigate side reactions like homocoupling .

- Temperature control : Prolonged heating (>100°C) may degrade the boronate ester; microwave-assisted synthesis can reduce reaction time .

How does the boronate ester’s reactivity influence downstream functionalization?

Advanced

The boronate ester enables site-selective Suzuki couplings for further derivatization (e.g., attaching heterocycles or fluorophores). However:

- Hydrolysis sensitivity: Store under inert conditions; avoid protic solvents.

- Competitive protodeboronation: Minimize by using weakly basic conditions (e.g., K₂CO₃ instead of NaOH) .

How can researchers reconcile yield discrepancies in reported synthetic protocols?

Advanced

Yield variations (e.g., 43% vs. 60%) often arise from:

- Substrate purity : Impurities in the aryl chloride precursor inhibit coupling efficiency.

- Catalyst loading : Higher Pd concentrations (0.1–1 mol%) improve yields but increase cost .

- Workup procedures : Incomplete removal of Pd residues can artificially reduce isolated yields.

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a versatile intermediate for:

- Kinase inhibitor development : The piperazine scaffold modulates target binding, while the boronate enables late-stage diversification via cross-coupling .

- PET tracer synthesis : Boronates facilitate ¹⁸F-radiolabeling for imaging applications .

What analytical techniques are essential for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry of the aryl-cyano and boronate groups (e.g., δ 8.2–8.3 ppm for aromatic protons) .

- LCMS : Monitor reaction progress (expected [M+H]+ ≈ 437.2) and detect boronate hydrolysis byproducts .

- XRD : Resolve structural ambiguities in crystalline derivatives .

How should the compound be stored to ensure long-term stability?

Q. Basic

- Store at –20°C under inert gas (Ar/N₂) in sealed, desiccated vials.

- Avoid exposure to moisture or acidic vapors to prevent boronate degradation .

Are alternative coupling strategies viable if Suzuki conditions fail?

Q. Advanced

- Buchwald-Hartwig amination : Attach amine-containing fragments to the aryl chloride precursor .

- Direct C–H borylation : Use Ir catalysts (e.g., Ir(COD)OMe) to install boronate groups on pre-functionalized piperazines .

How can researchers troubleshoot low yields during final purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.